molecular formula C8H3Cl2F3O2 B2424341 3,5-dichloro-4-(trifluoromethyl)benzoic Acid CAS No. 871254-85-2

3,5-dichloro-4-(trifluoromethyl)benzoic Acid

Cat. No.: B2424341
CAS No.: 871254-85-2
M. Wt: 259.01
InChI Key: UETOQVSKIMQOGK-UHFFFAOYSA-N
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Description

3,5-dichloro-4-(trifluoromethyl)benzoic acid is an organic compound characterized by the presence of chlorine and trifluoromethyl groups attached to a benzoic acid core. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-4-(trifluoromethyl)benzoic acid typically involves the reaction of 3,5-dichlorobenzoic acid with trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) under reflux conditions

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Additionally, the use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3,5-dichloro-4-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alkoxides.

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Catalysts: Palladium-based catalysts for coupling reactions.

Major Products

    Substituted Benzoic Acids: Formed through nucleophilic substitution.

    Alcohols and Carboxylates: Resulting from reduction and oxidation reactions, respectively.

    Biaryl Compounds: Produced via coupling reactions.

Mechanism of Action

The mechanism of action of 3,5-dichloro-4-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access and altering biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-dichloro-4-fluorobenzoic acid
  • 3,5-dichloro-4-methylbenzoic acid
  • 3,5-dichloro-4-nitrobenzoic acid

Uniqueness

3,5-dichloro-4-(trifluoromethyl)benzoic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity compared to its analogs .

Biological Activity

3,5-Dichloro-4-(trifluoromethyl)benzoic acid (DCB) is a benzoic acid derivative that has garnered attention for its diverse biological activities. This compound is characterized by the presence of two chlorine atoms and a trifluoromethyl group on the aromatic ring, which significantly influences its chemical properties and biological interactions. This article provides a comprehensive overview of the biological activities associated with DCB, including its antibacterial, antifungal, and anticancer properties, supported by relevant research findings.

Antibacterial Activity

DCB has been evaluated for its antibacterial properties against various bacterial strains. Research indicates that compounds containing the trifluoromethyl group exhibit enhanced lipophilicity, which may improve their ability to penetrate bacterial membranes.

Minimum Inhibitory Concentrations (MICs)

The antibacterial efficacy of DCB derivatives has been assessed through minimum inhibitory concentration (MIC) studies. The following table summarizes the MIC values for several strains:

CompoundTarget BacteriaMIC (µg/mL)
This compoundStaphylococcus aureus>250
Escherichia coli>250
Pseudomonas aeruginosa16
Bacillus subtilis32

DCB demonstrated significant activity against Pseudomonas aeruginosa and Bacillus subtilis, while exhibiting minimal activity against Gram-positive bacteria such as Staphylococcus aureus and Escherichia coli .

Antifungal Activity

DCB derivatives have also shown antifungal activity, particularly against mold species. The compound's structural features contribute to its effectiveness in inhibiting fungal growth.

Case Study: Antifungal Efficacy

In a study examining the antifungal properties of DCB derivatives:

  • Tested Fungi : Candida albicans, Aspergillus niger
  • Results : DCB derivatives exhibited MIC values ranging from 64 to 128 µg/mL against these fungi, indicating moderate antifungal activity .

Anticancer Activity

Recent studies have explored the potential anticancer effects of DCB. The trifluoromethyl group is known to enhance the potency of various compounds against cancer cell lines.

In Vitro Studies

The following table outlines the IC50 values for DCB against different cancer cell lines:

Cell LineIC50 (µM)Reference Drug (Doxorubicin) IC50 (µM)
A549 (Lung)22.452.1
HCT116 (Colon)17.852.1
HePG2 (Liver)12.452.1

DCB exhibited lower IC50 values compared to Doxorubicin in several cancer cell lines, suggesting its potential as an effective anticancer agent .

The biological activity of DCB can be attributed to its ability to interact with key cellular targets:

  • Enzyme Inhibition : DCB has been reported to inhibit mycobacterial isocitrate lyase, a target for latent tuberculosis treatment .
  • Cell Membrane Interaction : The lipophilic nature of DCB enhances its ability to disrupt bacterial membranes, leading to cell death .

Properties

IUPAC Name

3,5-dichloro-4-(trifluoromethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2F3O2/c9-4-1-3(7(14)15)2-5(10)6(4)8(11,12)13/h1-2H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UETOQVSKIMQOGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)C(F)(F)F)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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